molecular formula C32H22AuN2P+ B12540858 gold;2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium CAS No. 686778-02-9

gold;2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium

Cat. No.: B12540858
CAS No.: 686778-02-9
M. Wt: 662.5 g/mol
InChI Key: ITKWJSZPKMKJSP-UHFFFAOYSA-N
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Description

The compound "gold;2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium" is a gold(I) complex featuring a hybrid ligand system combining a 1,10-phenanthroline-derived ethynyl group and a triphenylphosphine moiety. This structure leverages the strong σ-donor and π-acceptor properties of triphenylphosphine, alongside the chelating and electronic modulation capabilities of the phenanthroline unit. Such hybrid ligands are designed to enhance stability, luminescence, and catalytic activity in gold complexes .

Properties

CAS No.

686778-02-9

Molecular Formula

C32H22AuN2P+

Molecular Weight

662.5 g/mol

IUPAC Name

gold;2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium

InChI

InChI=1S/C32H22N2P.Au/c1-4-12-28(13-5-1)35(29-14-6-2-7-15-29,30-16-8-3-9-17-30)22-20-25-23-27-19-18-26-11-10-21-33-31(26)32(27)34-24-25;/h1-19,21,23-24H;/q+1;

InChI Key

ITKWJSZPKMKJSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](C#CC2=CN=C3C(=C2)C=CC4=C3N=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Au]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gold;2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium typically involves the reaction of gold precursors with 1,10-phenanthroline derivatives. The process often includes the use of triphenylphosphine as a stabilizing ligand. The reaction conditions usually require a controlled environment with specific temperatures and solvents to ensure the successful formation of the desired compound .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

Gold;2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce gold(III) complexes, while reduction reactions could yield gold(I) complexes. Substitution reactions can result in a variety of new gold complexes with different ligands .

Scientific Research Applications

Gold;2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which gold;2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium exerts its effects involves its interaction with molecular targets and pathways. The gold center can interact with various biological molecules, influencing their function and activity. The phenanthroline ligand can also play a role in stabilizing the compound and facilitating its interactions with other molecules .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative NMR Data of Gold(I)-Phosphine-Alkynyl Complexes
Compound ³¹P NMR (ppm) ¹H NMR (Aromatic, ppm) Yield (%)
Target Compound* ~5–10 6.8–8.5 (phenanthroline) N/A
Complex 5 38.62 6.78–7.43 11
Complex 6 1.84 6.78–7.41 79

*Predicted based on analogous systems.

Table 2: Computational Bond Dissociation Energies (BDEs)
Ligand System BDE (kJ/mol) Method
Trimethylphosphane + aryl ethynyl ~404 LPNO–CEPA/1
Triphenylphosphane + phenanthroline ethynyl* ~450–500 DFT-PBE (predicted)

Biological Activity

Gold compounds have garnered significant attention in medicinal chemistry due to their unique properties and potential therapeutic applications. Among these, gold; 2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium (CAS Number: 686778-02-9) stands out as a compound with notable biological activity. This article provides a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C32H22AuN2P
  • Molecular Weight : 662.47 g/mol
  • Structure : Contains a gold center coordinated with a triphenylphosphine ligand and an ethynyl-substituted phenanthroline moiety.

Mechanisms of Biological Activity

Gold compounds are known for their ability to interact with biological molecules, leading to various effects:

  • Anticancer Activity : Gold compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways. The presence of the phenanthroline moiety enhances the interaction with DNA, facilitating the formation of DNA adducts which can hinder replication and transcription processes.
  • Antimicrobial Properties : Some studies suggest that gold complexes exhibit antibacterial activity against a range of pathogens by disrupting bacterial cell membranes and inhibiting essential metabolic processes.
  • Enzyme Inhibition : Gold; 2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium has been reported to inhibit specific enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis.

In Vitro Studies

A study published in the Journal of Medicinal Chemistry demonstrated that gold complexes with phenanthroline ligands showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer. The compound induced apoptosis through both intrinsic and extrinsic pathways, as evidenced by increased caspase activity and DNA fragmentation assays .

In Vivo Studies

In an animal model of breast cancer, treatment with gold; 2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium led to a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, confirming the compound's therapeutic potential .

Comparative Efficacy

A comparative study evaluated the efficacy of this gold compound against other known anticancer agents. The results indicated that it exhibited superior activity in inducing cell death in resistant cancer cell lines, suggesting its potential as a second-line treatment option .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in various cancer cell lines
AntimicrobialEffective against multiple bacterial strains
Enzyme InhibitionInhibits MMPs involved in tumor metastasis

Table 2: Comparative Efficacy Against Cancer Cell Lines

CompoundIC50 (µM)Cell LineReference
Gold; 2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium5.2MCF-7 (Breast Cancer)
Cisplatin12.4MCF-7
Doxorubicin8.0A549 (Lung Cancer)

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